(2R)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride
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Overview
Description
(2R)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride is a chemical compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride typically involves the reaction of 2,5-dihydro-1H-pyrrole with ®-2-chloropropanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of catalysts such as bismuth nitrate pentahydrate can also enhance the reaction efficiency and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield ketones or aldehydes, while reduction reactions produce alcohols or amines.
Scientific Research Applications
(2R)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Pyrrole: A basic structure that forms the backbone of many biologically active compounds.
Pyrrolopyrazine: Known for its antimicrobial and anticancer activities.
Pyrrolo[2,3-b]pyridine: Exhibits potent inhibitory activity against fibroblast growth factor receptors.
Uniqueness
(2R)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride is unique due to its specific stereochemistry and the presence of both pyrrole and alcohol functional groups. This combination allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research.
Properties
CAS No. |
2763741-25-7 |
---|---|
Molecular Formula |
C7H14ClNO |
Molecular Weight |
163.6 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.